

# CYC065 (Fadraciclib): A Technical Overview of a Second-Generation CDK2/9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

CYC065, also known as Fadraciclib, is a second-generation, orally bioavailable aminopurine analogue that acts as a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9).[1][2][3] Developed as a successor to seliciclib, CYC065 exhibits improved potency and a more refined selectivity profile, positioning it as a promising therapeutic candidate in oncology.[1][4] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, preclinical data, and key experimental protocols for CYC065.

## **Chemical Structure and Properties**

CYC065 is a synthetic organic small molecule with a well-defined chemical structure. Its key identifiers and properties are summarized below.



| Property          | Value                                                                                                     |  |
|-------------------|-----------------------------------------------------------------------------------------------------------|--|
| Formal Name       | (2R,3S)-3-[[6-[[(4,6-dimethyl-3-pyridinyl)methyl]amino]-9-(1-methylethyl)-9H-purin-2-yl]amino]-2-pentanol |  |
| IUPAC Name        | (2R,3S)-3-[[6-[(4,6-dimethylpyridin-3-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]pentan-2-ol           |  |
| CAS Number        | 1070790-89-4                                                                                              |  |
| Molecular Formula | C21H31N7O                                                                                                 |  |
| Molecular Weight  | 397.5 g/mol                                                                                               |  |
| SMILES            | CCINVALID-LINKINVALID-LINKO                                                                               |  |
| InChI Key         | DLPIYBKBHMZCJI-WBVHZDCISA-N                                                                               |  |

## **Mechanism of Action**

CYC065 exerts its anti-cancer effects through the dual inhibition of CDK2 and CDK9, two key regulators of cell cycle progression and transcription.[2]

- CDK9 Inhibition and Transcriptional Regulation: CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNA Pol II), a critical step for the elongation of transcription.[2] [5] By inhibiting CDK9, CYC065 prevents the phosphorylation of RNA Pol II at serine 2, leading to a global suppression of transcription.[1][4] This mechanism preferentially affects the expression of short-lived mRNAs, including those encoding key anti-apoptotic proteins such as Mcl-1 and the oncogene MYC.[1][6] The downregulation of these pro-survival factors is a primary driver of apoptosis in cancer cells treated with CYC065.[7]
- CDK2 Inhibition and Cell Cycle Control: CDK2, in complex with cyclin E and cyclin A, plays a crucial role in the G1 to S phase transition of the cell cycle.[2] Inhibition of CDK2 by CYC065 leads to cell cycle arrest, particularly in cancer cells with an overabundance of cyclin E.[2][8] This action halts the uncontrolled proliferation characteristic of many tumor types.



The dual inhibition of CDK2 and CDK9 provides a synergistic anti-tumor effect by concurrently arresting the cell cycle and inducing apoptosis.[2]



Click to download full resolution via product page

Caption: Mechanism of action of CYC065.

## Quantitative Data Kinase Selectivity

CYC065 demonstrates high selectivity for CDK2 and CDK9 over other kinases. A kinome scan revealed that at a concentration of 1  $\mu$ M, only a limited number of kinases were significantly inhibited.[1] The IC<sub>50</sub> values for the most potently inhibited kinases are presented below.



| Kinase         | IC50 (nM) |
|----------------|-----------|
| CDK2/cyclin A  | 5         |
| CDK5/p25       | 21        |
| CDK9/cyclin T1 | 26        |
| CDK3/cyclin E1 | 29        |
| CDK7/cyclin H  | >200      |
| CDK4/cyclin D3 | >200      |
| CLK2           | >200      |
| CLK1           | >500      |
| CDK1/cyclin B  | >500      |

Data sourced from a study by Frame et al. (2020).[1]

## **In Vitro Anti-proliferative Activity**

CYC065 has shown potent anti-proliferative activity across a range of cancer cell lines, with  $IC_{50}$  values often in the nanomolar range.



| Cell Line                             | Cancer Type              | IC50 (nM) |
|---------------------------------------|--------------------------|-----------|
| MOLM-13                               | Acute Myeloid Leukemia   | 26        |
| MV4-11                                | Acute Myeloid Leukemia   | 5         |
| USC-ARK-2 (CCNE1-overexpressing)      | Uterine Serous Carcinoma | ~124      |
| USC-ARK-7 (CCNE1-overexpressing)      | Uterine Serous Carcinoma | ~124      |
| CCNE1 low-expressing USC cell lines   | Uterine Serous Carcinoma | ~415      |
| Colo205                               | Colon Cancer             | 310       |
| Breast Cancer Cell Lines (Panel of 5) | Breast Cancer            | <400      |

Data compiled from multiple sources.[1][2][8]

# **Experimental Protocols Kinase Inhibition Assay**

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of CYC065 against specific CDK/cyclin complexes.

#### Methodology:

- Recombinant CDK/cyclin enzymes are used.
- Assays are typically performed in a 96-well plate format.
- A 10-point concentration curve of CYC065 is prepared.
- The kinase, substrate (e.g., a peptide derived from histone H1 or a specific substrate for the kinase), and ATP (at a concentration approximating the K<sub>m</sub> for each enzyme) are incubated with varying concentrations of CYC065.[1]



- The reaction is allowed to proceed for a specified time at a controlled temperature.
- The amount of phosphorylated substrate is quantified, often using a method that detects the incorporation of radiolabeled phosphate (32P or 33P) from ATP or through the use of phosphorylation-specific antibodies in an ELISA-based format.
- IC<sub>50</sub> values are calculated from the dose-response curves using non-linear regression analysis.[9]

## **Cell Viability Assay (Resazurin Reduction)**

Objective: To assess the anti-proliferative effect of CYC065 on cancer cell lines.

#### Methodology:

- Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[10]
- Cells are treated with a serial dilution of CYC065 for a specified duration (e.g., 72 hours).[2]
- Following treatment, a resazurin-based reagent (e.g., AlamarBlue) is added to each well.
- The plates are incubated to allow viable, metabolically active cells to reduce resazurin to the fluorescent resorufin.
- Fluorescence is measured using a plate reader.
- Cell viability is expressed as a percentage relative to vehicle-treated control cells.
- IC<sub>50</sub> values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[9]

## **Western Blot Analysis for Pharmacodynamic Markers**

Objective: To confirm the mechanism of action of CYC065 by assessing the phosphorylation status and expression levels of key downstream targets.

#### Methodology:

## Foundational & Exploratory





- Cells are treated with CYC065 at various concentrations and for different time points.
- Following treatment, cells are harvested and lysed to extract total protein.
- Protein concentration is determined using a standard assay (e.g., BCA assay).
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).[11]
- The membrane is blocked to prevent non-specific antibody binding.
- The membrane is incubated with primary antibodies specific for target proteins such as phospho-RNA Polymerase II (Ser2), Mcl-1, MYC, and cleaved PARP.[2] A loading control antibody (e.g., β-actin or GAPDH) is also used.
- The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
- The protein bands are visualized using a chemiluminescent substrate and an imaging system.[2]





Click to download full resolution via product page

Caption: Workflow for Western Blot Analysis.



## **Apoptosis Assay (Annexin V/Propidium Iodide Staining)**

Objective: To quantify the induction of apoptosis by CYC065.

#### Methodology:

- Cells are treated with CYC065 for a specified time (e.g., 48-72 hours).[12]
- Both adherent and floating cells are collected and washed with cold PBS.[12]
- Cells are resuspended in Annexin V binding buffer.[12]
- FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.[12]
- The mixture is incubated in the dark at room temperature.[12]
- The stained cells are analyzed by flow cytometry.
- The flow cytometry data allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

## Conclusion

CYC065 (Fadraciclib) is a potent and selective dual inhibitor of CDK2 and CDK9 with a well-characterized mechanism of action that leads to cell cycle arrest and apoptosis in cancer cells. Preclinical data demonstrate its efficacy in a variety of cancer models, particularly those dependent on CDK2 or CDK9 activity. The detailed protocols provided herein offer a framework for the further investigation and characterization of CYC065 in a research and drug development setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase inhibitor fadraciclib (CYC065) depletes anti-apoptotic protein and synergizes with venetoclax in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Interrogation of novel CDK2/9 inhibitor fadraciclib (CYC065) as a potential therapeutic approach for AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer | PLOS One [journals.plos.org]
- 11. nacalai.com [nacalai.com]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [CYC065 (Fadraciclib): A Technical Overview of a Second-Generation CDK2/9 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574044#what-is-the-chemical-structure-of-cyc065]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com